molecular formula C22H26N2O7 B2736839 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate CAS No. 1351609-87-4

1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate

Cat. No. B2736839
CAS RN: 1351609-87-4
M. Wt: 430.457
InChI Key: BUNPGWQCMGAAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a furan ring, a piperazine ring, and a phenyl group . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Piperazine is a six-membered ring containing two nitrogen atoms. The phenyl group is a functional group made up of six carbon atoms attached in a hexagonal planar ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A novel series of derivatives, including compounds with structures related to the target compound, demonstrated significant pharmacological activities. The compounds were evaluated for antidepressant activities using Porsolt's behavioral despair test and for antianxiety activity using the plus maze method, showing promising results in both tests (Kumar et al., 2017).

Catalytic Activity in Chemical Syntheses

Research involving N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, highlights its effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This methodology enables the coupling of a wide range of (hetero)aryl bromides with various amines, providing important building blocks for pharmaceutical applications (Bhunia et al., 2017).

Antimicrobial Activities

A study on azole derivatives starting from furan-2-carbohydrazide, including the synthesis of compounds with piperazine moieties, demonstrated notable antimicrobial activities. This includes activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Anticancer and Antiviral Activities

Further research on derivatives with similar structures to the target compound revealed their application in anticancer and antiviral therapies. These compounds exhibited activity against human bone cancer cell lines and potential as inhibitors for specific viral proteins, indicating their relevance in medicinal chemistry for developing novel therapeutic agents (Lv et al., 2019).

PET Imaging of Neuroinflammation

The development of a fluorine-18 labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) illustrates the use of piperazine derivatives in neuroimaging. This research provides insights into neuroinflammatory processes in diseases such as Alzheimer's, showcasing the application of such compounds in diagnostic imaging (Lee et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many furan derivatives have been found to have therapeutic properties , but without more information, it’s hard to speculate on the specific mechanism of action.

Future Directions

The future directions for research into this compound would likely depend on its properties and potential applications. Furan derivatives are of interest in a variety of fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

1-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-2-phenylbutan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3.C2H2O4/c1-2-17(16-7-4-3-5-8-16)20(24)22-12-10-21(11-13-22)15-18(23)19-9-6-14-25-19;3-1(4)2(5)6/h3-9,14,17H,2,10-13,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNPGWQCMGAAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate

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